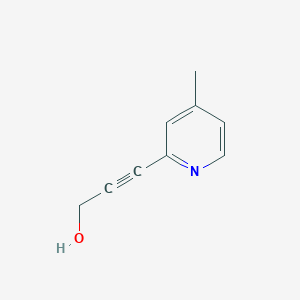
3-(4-Methylpyridin-2-yl)prop-2-yn-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Methylpyridin-2-yl)prop-2-yn-1-ol, also known as MPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, pharmacology, and material sciences. MPP is a derivative of pyridine and is a member of the propargyl alcohol family.
Mécanisme D'action
The mechanism of action of 3-(4-Methylpyridin-2-yl)prop-2-yn-1-ol is primarily through its inhibition of MAO. MAO is responsible for the breakdown of neurotransmitters such as dopamine, serotonin, and norepinephrine. Inhibition of MAO leads to an increase in the levels of these neurotransmitters, which can have a positive effect on mood and behavior. 3-(4-Methylpyridin-2-yl)prop-2-yn-1-ol has also been shown to induce apoptosis in cancer cells through the activation of caspases, a family of enzymes that play a critical role in programmed cell death.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 3-(4-Methylpyridin-2-yl)prop-2-yn-1-ol are primarily related to its inhibition of MAO and its ability to induce apoptosis in cancer cells. Inhibition of MAO leads to an increase in the levels of neurotransmitters, which can have a positive effect on mood and behavior. 3-(4-Methylpyridin-2-yl)prop-2-yn-1-ol has also been shown to induce apoptosis in cancer cells, which can lead to the death of cancer cells and the prevention of tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(4-Methylpyridin-2-yl)prop-2-yn-1-ol in lab experiments include its high yield of synthesis, low cost, and potential applications in various fields of science. However, the limitations of 3-(4-Methylpyridin-2-yl)prop-2-yn-1-ol include its potential toxicity and the need for further research to fully understand its mechanism of action and potential applications.
Orientations Futures
For 3-(4-Methylpyridin-2-yl)prop-2-yn-1-ol research include further investigation into its potential applications in medicine, pharmacology, and material sciences.
Méthodes De Synthèse
The synthesis of 3-(4-Methylpyridin-2-yl)prop-2-yn-1-ol involves the reaction between 4-methyl-2-pyridinecarboxaldehyde and propargyl alcohol in the presence of a catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified through column chromatography. The yield of 3-(4-Methylpyridin-2-yl)prop-2-yn-1-ol is typically high, making it a cost-effective compound to produce.
Applications De Recherche Scientifique
3-(4-Methylpyridin-2-yl)prop-2-yn-1-ol has been extensively studied for its potential applications in various fields of science. In pharmacology, 3-(4-Methylpyridin-2-yl)prop-2-yn-1-ol has shown promising results as an inhibitor of monoamine oxidase (MAO), an enzyme that plays a critical role in the metabolism of neurotransmitters. MAO inhibitors have been used to treat depression, anxiety, and Parkinson's disease. 3-(4-Methylpyridin-2-yl)prop-2-yn-1-ol has also been investigated for its potential use as an anticancer agent due to its ability to induce apoptosis in cancer cells.
In material sciences, 3-(4-Methylpyridin-2-yl)prop-2-yn-1-ol has been used as a building block for the synthesis of novel polymers and materials. 3-(4-Methylpyridin-2-yl)prop-2-yn-1-ol-containing polymers have been shown to exhibit unique properties, such as high thermal stability, good solubility, and high mechanical strength.
Propriétés
Numéro CAS |
113985-41-4 |
|---|---|
Nom du produit |
3-(4-Methylpyridin-2-yl)prop-2-yn-1-ol |
Formule moléculaire |
C9H9NO |
Poids moléculaire |
147.17 g/mol |
Nom IUPAC |
3-(4-methylpyridin-2-yl)prop-2-yn-1-ol |
InChI |
InChI=1S/C9H9NO/c1-8-4-5-10-9(7-8)3-2-6-11/h4-5,7,11H,6H2,1H3 |
Clé InChI |
GSNPIRSOFOCGEX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC=C1)C#CCO |
SMILES canonique |
CC1=CC(=NC=C1)C#CCO |
Synonymes |
2-Propyn-1-ol, 3-(4-methyl-2-pyridinyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



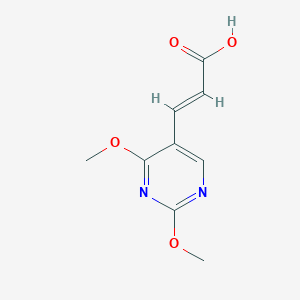
![N,N-dibutyl-4-[(1E,3E)-4-[1-[3-(diethylamino)propyl]pyridin-1-ium-4-yl]buta-1,3-dienyl]aniline](/img/structure/B51849.png)


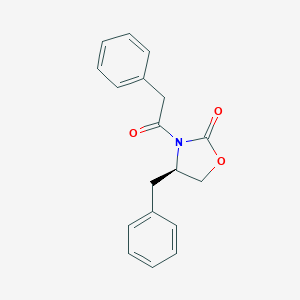

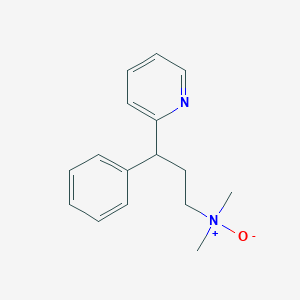
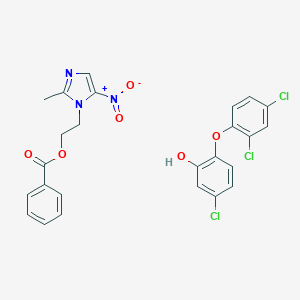
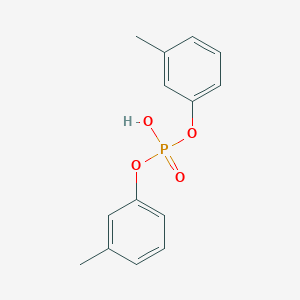
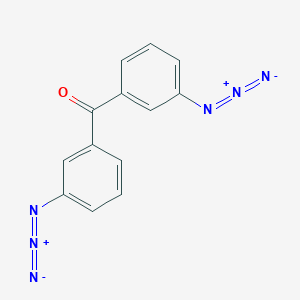


![Bis[(2-methylpropan-2-yl)oxy]phosphoryl-naphthalen-2-ylmethanol](/img/structure/B51882.png)
![2,2-Dichloro-N-[(1S,2S)-1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide](/img/structure/B51884.png)